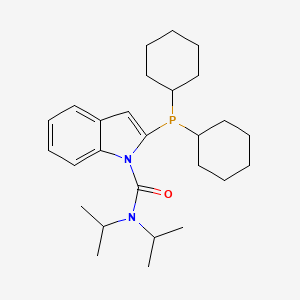

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Description

Chemical Identity: 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, commonly referred to as Amidole-Phos (CAS: 1067175-36-3), is a phosphorus-based ligand with the molecular formula C27H41N2OP and a molecular weight of 440.60 g/mol. It is characterized as a white to off-white crystalline powder with a melting point of 192.1–193.8°C .

Structural Features:

The molecule consists of:

- A dicyclohexylphosphine (PCy2) group at the 2-position of the indole ring.

- An N,N-diisopropylcarboxamide substituent at the 1-position of the indole.

This combination imparts both steric bulk and electron-donating properties, making it suitable for applications in transition-metal catalysis, particularly in cross-coupling and hydrogenation reactions .

Structure

3D Structure

Propriétés

IUPAC Name |

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXSDIWDTPDIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, commonly referred to as Amidole-Phos, is a phosphine ligand that has garnered attention in various fields of chemical research, particularly in catalysis and medicinal chemistry. This compound is characterized by its unique structure, which includes a dicyclohexylphosphino group and an indole moiety, contributing to its biological activity.

- Molecular Formula : C27H41N2OP

- Molecular Weight : 440.612 g/mol

- CAS Number : 1067175-36-3

The compound's structure facilitates its interaction with various biological targets, making it a subject of interest in understanding its potential therapeutic applications.

The biological activity of Amidole-Phos is primarily attributed to its role as a ligand in metal-catalyzed reactions. Its ability to coordinate with metal centers enhances the reactivity of metal catalysts, which can lead to significant biological effects. The indole structure is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Case Studies and Research Findings

Several studies have explored the biological implications of Amidole-Phos:

- Anticancer Activity : Research indicates that phosphine ligands similar to Amidole-Phos can enhance the efficacy of platinum-based chemotherapeutics. A study demonstrated that the incorporation of such ligands improved the selectivity and potency against cancer cell lines by facilitating more effective drug delivery mechanisms .

- Anti-inflammatory Properties : The indole moiety is recognized for its potential anti-inflammatory effects. In vitro studies have shown that compounds containing indole structures can inhibit pro-inflammatory cytokines, suggesting that Amidole-Phos may possess similar properties .

- Metal Complexes : The formation of metal complexes with Amidole-Phos has been studied extensively. These complexes exhibit enhanced catalytic activities in various reactions, which may indirectly affect biological systems by promoting biochemical pathways relevant to drug metabolism .

Comparative Biological Activity Table

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Substituent at the 1-Position: Amidole-Phos features an N,N-diisopropylcarboxamide group, which introduces significant steric bulk and polar character compared to the phenyl (NPCy Phendole-Phos) or 2-methoxyphenyl (NPCy o-Andole-Phos) groups. This may enhance solubility in non-polar solvents and modulate metal-ligand coordination dynamics .

Phosphine Group: All listed compounds share the dicyclohexylphosphine (PCy2) moiety, known for its strong electron-donating capacity and steric protection of metal centers.

Molecular Weight and Physical Properties :

Catalytic Performance Insights

- Amidole-Phos : Likely effective in reactions requiring steric hindrance and moderate electron donation, such as Buchwald-Hartwig amination or hydrogenation of bulky substrates .

- NPCy o-Andole-Phos : The 2-methoxyphenyl group may enhance π-backbonding interactions, making it suitable for asymmetric catalysis involving chiral metal centers .

- SPhos : The dimethoxybiphenyl backbone in SPhos is optimized for Suzuki-Miyaura coupling , where electron-rich environments accelerate oxidative addition steps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, and what analytical techniques are used for its characterization?

- Methodology :

- Synthesis : Typically involves coupling dicyclohexylphosphine with a pre-functionalized indole-carboxamide intermediate. Key steps include phosphorylation under inert conditions (e.g., Schlenk line) and purification via column chromatography .

- Characterization : Use P NMR to confirm phosphine coordination (δ ~20–30 ppm for arylphosphines). X-ray crystallography resolves steric effects of the dicyclohexyl and isopropyl groups. Mass spectrometry (HRMS) validates molecular weight .

Q. How does the ligand’s steric and electronic profile influence its catalytic activity in cross-coupling reactions?

- Methodology :

- Steric Analysis : Quantify using Tolman’s cone angle or solid-state X-ray data to assess spatial hindrance around the metal center.

- Electronic Properties : Measure P NMR chemical shifts; electron-donating groups (e.g., isopropyl) increase electron density on phosphorus, enhancing oxidative addition rates in Pd-catalyzed reactions .

Q. What precautions are necessary for handling and storing this air-sensitive phosphine ligand?

- Methodology :

- Store under inert gas (Ar/N) in sealed, dark vials to prevent oxidation. Monitor purity via P NMR; oxidized phosphine oxides appear at δ ~0 ppm. Use gloveboxes for weighing and reaction setup .

Advanced Research Questions

Q. What experimental design strategies (DoE) are recommended for optimizing reaction conditions when using this ligand in asymmetric catalysis?

- Methodology :

- Apply factorial design to screen variables (e.g., solvent polarity, temperature, ligand/metal ratio). Response surface methodology (RSM) identifies optimal conditions for enantiomeric excess (ee). Prioritize factors like ligand loading (0.5–5 mol%) and base strength (KPO vs. CsCO) .

- Example: A 2 factorial design reduced palladium leaching in Suzuki-Miyaura reactions by 40% .

Q. How can computational methods (DFT, MD) be integrated with experimental data to elucidate reaction mechanisms involving this ligand?

- Methodology :

- Perform density functional theory (DFT) calculations to map transition states in C–C bond formation. Compare computed activation energies with kinetic data (e.g., Eyring plots).

- Molecular dynamics (MD) simulations model ligand-metal coordination dynamics in solution, explaining solvent-dependent selectivity .

Q. What strategies address contradictions in reported catalytic efficiencies of this ligand across different studies?

- Methodology :

- Cross-validate reaction setups: Ensure consistent substrate ratios, degassing methods, and catalyst pre-activation (e.g., Pd(dba) vs. Pd(OAc)).

- Re-evaluate turnover numbers (TONs) using internal standards (e.g., GC-MS with deuterated analogs) to rule out measurement artifacts .

Q. How does this ligand compare to structurally similar phosphines (e.g., DavePhos, XantPhos) in stabilizing reactive intermediates?

- Methodology :

- Compare catalytic performance in Heck reactions: Track β-hydride elimination rates via H NMR.

- Thermodynamic studies (ITC) quantify binding affinities to Pd(0) intermediates, correlating with catalyst lifetime .

Q. What role does this ligand play in stabilizing nanoparticle catalysts, and how is stability assessed?

- Methodology :

- Synthesize Pd nanoparticles via reduction in the ligand’s presence. Use TEM/EDX to confirm size distribution (2–5 nm) and ligand capping.

- Accelerated aging tests (exposure to O/HO) monitor aggregation via UV-Vis spectroscopy .

Notes

- Contradictions : Discrepancies in catalytic yields may stem from unaccounted moisture levels or metal impurities .

- Advanced Tools : Pair synchrotron XAS (X-ray absorption spectroscopy) with operando studies to track ligand-metal interactions in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.